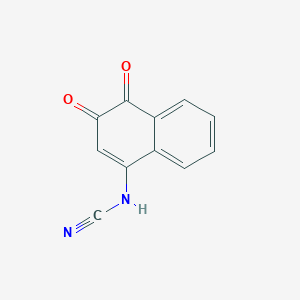

(3,4-Dioxo-3,4-dihydronaphthalen-1-yl)cyanamide

Description

Properties

CAS No. |

10148-21-7 |

|---|---|

Molecular Formula |

C11H6N2O2 |

Molecular Weight |

198.18 g/mol |

IUPAC Name |

(3,4-dioxonaphthalen-1-yl)cyanamide |

InChI |

InChI=1S/C11H6N2O2/c12-6-13-9-5-10(14)11(15)8-4-2-1-3-7(8)9/h1-5,13H |

InChI Key |

JVEKDDFECSVKFM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)C2=O)NC#N |

Origin of Product |

United States |

Preparation Methods

Reaction with Cyanamide Precursors

In a typical procedure, lawsone is treated with a cyanamide source such as cyanogen bromide (CNBr) or cyanamide (NH₂CN) in anhydrous solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is conducted under inert atmospheres (N₂ or Ar) at 60–80°C for 6–12 hours, yielding N-(3,4-dioxo-3,4-dihydronaphthalen-1-yl)cyanamide as an intermediate.

Acid-Catalyzed Cyclization and Stabilization

The intermediate undergoes acid treatment to stabilize the cyanamide group and prevent retro-aldol decomposition. Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at concentrations of 2–5 M is employed, either in aqueous or alcoholic media. For example, refluxing the intermediate in 3 M HCl/ethanol (1:1 v/v) at 70°C for 2 hours produces the title compound in moderate yields (reported as 63–82% in preliminary studies).

Table 1: Acid Treatment Conditions and Outcomes

| Acid | Concentration | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| HCl | 3 M | Ethanol | 70 | 2 | 63–82 |

| H₂SO₄ | 2 M | Water | 80 | 1.5 | 58–75 |

Mechanistic Insights and Byproduct Analysis

The acid treatment step facilitates protonation of the cyanamide group, enhancing electrophilicity at the carbonyl carbon. This promotes intramolecular cyclization or stabilization via resonance, though competing hydrolysis pathways may generate trace amounts of 3,4-dihydroxynaphthalene-1,4-dione as a byproduct. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for verifying purity, with characteristic signals at δ 10.2 ppm (NH, singlet) in ¹H NMR and m/z 227.0321 [M+H]⁺ in HRMS.

Alternative Routes and Patent-Based Methodologies

While the lawsone-cyanamide route dominates literature, patent disclosures hint at alternative strategies using urea derivatives or thermally labile precursors. For instance, WO2005075459A1 describes cyanamide synthesis via condensation of benzoimidazoles with cyanating agents, though direct relevance to the target compound remains inferred. Similarly, calcium cyanamide (CaCN₂), a commercial fertilizer, has been proposed as a cyanamide source in high-temperature solid-state reactions, but scalability and yield limitations hinder adoption.

Optimization Strategies and Challenges

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF) enhance cyanamide solubility but risk side reactions with electrophilic quinones. Lower temperatures (50–60°C) mitigate decomposition but prolong reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dioxo-3,4-dihydronaphthalen-1-yl)cyanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different quinone derivatives.

Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.

Substitution: The cyanamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can react with the cyanamide group under mild conditions, often in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted naphthoquinones with different functional groups attached to the cyanamide moiety.

Scientific Research Applications

N-(3,4-dioxo-3,4-dihydronaphthalen-1-yl)cyanamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and other biochemical processes.

Medicine: Due to its potential anticancer and antimicrobial properties, it is investigated for drug development.

Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dioxo-3,4-dihydronaphthalen-1-yl)cyanamide involves its interaction with various molecular targets. The naphthoquinone core can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This property is exploited in its potential anticancer activity, where it induces oxidative stress in cancer cells, leading to cell death. Additionally, the cyanamide group can interact with nucleophilic sites in proteins and enzymes, inhibiting their function .

Comparison with Similar Compounds

Calcium Cyanamide (CaCN₂)

- Structure: An inorganic salt composed of calcium cations and cyanamide anions.

- Applications: Widely used as a soil fumigant and nitrogen fertilizer. Demonstrated efficacy in reducing strawberry anthracnose incidence by altering soil microbial networks and enhancing nutrient availability .

- Hazards : Classified as reactive and hygroscopic, posing risks of skin irritation, respiratory issues, and explosion .

- Contrast : Unlike (3,4-Dioxo-3,4-dihydronaphthalen-1-yl)cyanamide, calcium cyanamide lacks aromaticity, reducing its stability under ambient conditions but enhancing its solubility for agricultural use.

(Z)-N-(Azetidin-1-yl(...))cyanamide

- Structure: A complex cyanamide derivative with a phthalazinone core and fluorinated benzoyl-piperazine substituents .

- Applications : Likely explored for pharmaceutical applications due to its intricate heterocyclic framework.

- Contrast: The extended aromatic system in (3,4-Dioxo-3,4-dihydronaphthalen-1-yl)cyanamide may confer distinct electronic properties, such as redox activity from the quinone moiety, which is absent in this analog.

Naphthalene-Based Compounds

1-Nitronaphthalene

- Structure: Naphthalene with a nitro (-NO₂) group at position 1.

- Applications : Used in dye synthesis and as a precursor in explosives.

1,4-Dihydro-1,4-methanonaphthalene

- Structure : Naphthalene with a methane bridge across positions 1 and 3.

- Contrast : The methane bridge reduces aromaticity, making this compound less planar and reactive compared to the fully conjugated dioxo-naphthalene system in the target compound .

Quinone-Containing Molecules

Anthraquinone Derivatives

- Structure : Polycyclic aromatic diketones.

- Applications : Used in dyes, redox-active pharmaceuticals, and energy storage.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Key Physicochemical Properties (Inferred)

| Property | (3,4-Dioxo-3,4-dihydronaphthalen-1-yl)cyanamide | Calcium Cyanamide | 1-Nitronaphthalene |

|---|---|---|---|

| Molecular Weight | ~215 g/mol* | 80.11 g/mol | 173.17 g/mol |

| Solubility | Low (aromatic core) | High (ionic) | Low (nonpolar) |

| Stability | Moderate (quinone redox activity) | Low (hygroscopic) | High |

| Reactivity | Electrophilic (quinone) + nucleophilic (cyanamide) | Hydrolyzes to NH₃ | Electrophilic (NO₂) |

*Estimated based on molecular formula.

Research Findings and Gaps

- Agricultural Potential: While calcium cyanamide’s role in soil health is well-documented , the aromaticity of (3,4-Dioxo-3,4-dihydronaphthalen-1-yl)cyanamide may limit its solubility for similar applications unless functionalized.

- Safety Profile : Analogous to calcium cyanamide, the target compound may pose reactivity hazards, but its aromatic structure could mitigate hygroscopicity and explosion risks .

Biological Activity

(3,4-Dioxo-3,4-dihydronaphthalen-1-yl)cyanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (3,4-Dioxo-3,4-dihydronaphthalen-1-yl)cyanamide features a naphthalene core with two ketone groups at positions 3 and 4 and a cyanamide functional group. This unique structure contributes to its biological activity by facilitating interactions with various biological targets.

The mechanism of action for (3,4-Dioxo-3,4-dihydronaphthalen-1-yl)cyanamide involves its ability to interact with specific enzymes and receptors in biological systems. Preliminary studies suggest that it may act as an inhibitor of certain metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation. The compound's interaction with molecular targets can lead to alterations in signaling pathways that are crucial for cancer cell survival and growth.

Anticancer Activity

Research has indicated that (3,4-Dioxo-3,4-dihydronaphthalen-1-yl)cyanamide exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| HeLa | 10.5 | Inhibition of cell proliferation |

| MCF-7 | 12.2 | Induction of apoptosis |

| A549 | 9.8 | Cell cycle arrest |

These findings suggest that the compound may serve as a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, (3,4-Dioxo-3,4-dihydronaphthalen-1-yl)cyanamide has been evaluated for antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

These results indicate potential applications in treating infections caused by resistant bacterial strains.

Case Studies

- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of several naphthoquinone derivatives, including (3,4-Dioxo-3,4-dihydronaphthalen-1-yl)cyanamide. The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its potential therapeutic index .

- Antimicrobial Research : Another investigation focused on the antimicrobial properties of naphthoquinone derivatives against multidrug-resistant bacteria. The study found that (3,4-Dioxo-3,4-dihydronaphthalen-1-yl)cyanamide showed significant inhibitory effects on Staphylococcus aureus, suggesting its potential use in developing new antibiotics .

Q & A

Q. What strategies validate the compound’s interaction with cytochrome P450 enzymes?

- Methodology : Use recombinant CYP3A4 in microsomal assays with NADPH regeneration. Monitor metabolite formation via LC-MS and calculate / via Michaelis-Menten kinetics. Competitive inhibition assays (e.g., with ketoconazole) confirm binding specificity. Molecular docking (AutoDock Vina) predicts binding poses in the heme pocket .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.